

A Comparative Analysis of Myt1 Inhibitor Compounds for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising target in oncology. Its inhibition offers a strategy to induce mitotic catastrophe and selective death in cancer cells, particularly those with a dependency on the G2/M checkpoint for DNA damage repair. This guide provides a comparative analysis of different Myt1 inhibitor compounds, supported by experimental data, to aid in the selection and development of next-generation cancer therapeutics.

Performance Comparison of Myt1 Inhibitors

The following table summarizes the quantitative data for key Myt1 inhibitor compounds, highlighting their potency and selectivity.

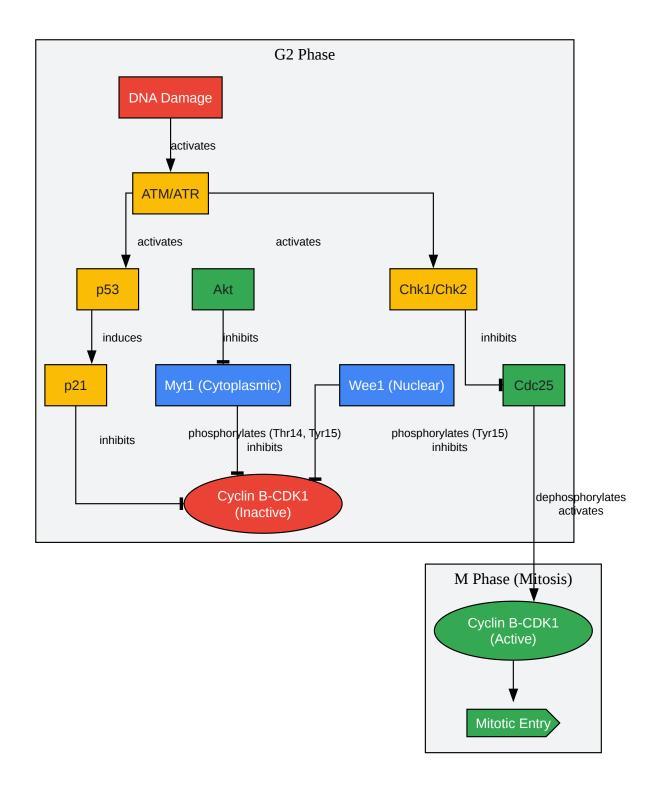


Compound Name	Myt1 IC50	Wee1 IC50	Other Kinase IC50s	Selectivity (Myt1 vs. Wee1)	Developme nt Stage
Lunresertib (RP-6306)	2 nM[1], 14 nM[2]	4100 nM[1]	>100-fold selective over other kinases in cellular binding assays[2][3]	>2000-fold[1]	Phase 1/2 Clinical Trials[4]
PD-0166285	72 nM[5][6][7]	24 nM[5][6][7]	Chk1: 3.433 μΜ[7]	0.33-fold (more potent on Wee1)[5] [6][7]	Preclinical[4]
SGR-3515	Dual Wee1/Myt1 inhibitor[8]	Dual Wee1/Myt1 inhibitor[8]	Superior kinase selectivity compared to other known Wee1 and Myt1 inhibitors[9]	N/A (Dual Inhibitor)	Phase 1 Clinical Trial[8]
EVT-0002518	Sub- nanomolar[10]	High selectivity over Wee1[10]	Excellent selectivity over the wider kinome[10]	High[10]	Preclinical[10

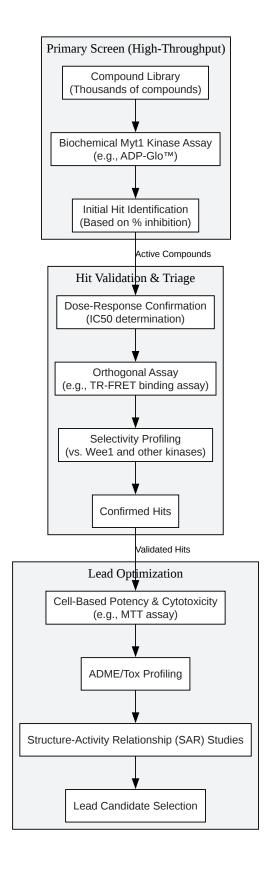
Myt1 Signaling Pathway in G2/M Checkpoint Control

Myt1, along with its counterpart Wee1, plays a crucial role in preventing premature entry into mitosis. It does so by phosphorylating and inactivating the Cyclin B-CDK1 complex, the master regulator of mitotic entry. This pathway is a critical checkpoint for cells to repair any DNA damage before dividing.









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- To cite this document: BenchChem. [A Comparative Analysis of Myt1 Inhibitor Compounds for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368341#comparative-analysis-of-different-myt1-inhibitor-compounds]

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